![molecular formula C16H27NO5 B15238381 2-(9-(Tert-butoxycarbonyl)-1-oxa-9-azaspiro[5.5]undecan-3-YL)acetic acid](/img/structure/B15238381.png)
2-(9-(Tert-butoxycarbonyl)-1-oxa-9-azaspiro[5.5]undecan-3-YL)acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(9-(Tert-butoxycarbonyl)-1-oxa-9-azaspiro[5.5]undecan-3-YL)acetic acid is a complex organic compound characterized by its spirocyclic structure. This compound is notable for its unique combination of functional groups, including a tert-butoxycarbonyl (Boc) protecting group, an oxazolidine ring, and an acetic acid moiety. It is often used in organic synthesis and medicinal chemistry due to its versatile reactivity and stability.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(9-(Tert-butoxycarbonyl)-1-oxa-9-azaspiro[55]undecan-3-YL)acetic acid typically involves multiple stepsThe reaction conditions often include the use of coupling agents such as DCC (dicyclohexylcarbodiimide) and catalysts like palladium for specific steps .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated synthesis equipment and stringent quality control measures. The use of high-purity reagents and solvents is crucial to ensure the consistency and reproducibility of the final product .
化学反応の分析
Types of Reactions
2-(9-(Tert-butoxycarbonyl)-1-oxa-9-azaspiro[5.5]undecan-3-YL)acetic acid undergoes various types of chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of functional groups to lower oxidation states.
Substitution: Replacement of one functional group with another.
Cyclization: Formation of cyclic structures from linear precursors
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like PCC (pyridinium chlorochromate), reducing agents like LiAlH4 (lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve controlled temperatures, inert atmospheres, and specific solvents to optimize reaction rates and yields .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield ketones or aldehydes, while reduction reactions may produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility in synthesis .
科学的研究の応用
2-(9-(Tert-butoxycarbonyl)-1-oxa-9-azaspiro[5.5]undecan-3-YL)acetic acid has numerous applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential as a drug precursor or active pharmaceutical ingredient.
Industry: Utilized in the production of specialty chemicals and materials .
作用機序
The mechanism of action of 2-(9-(Tert-butoxycarbonyl)-1-oxa-9-azaspiro[5.5]undecan-3-YL)acetic acid involves its interaction with specific molecular targets and pathways. The Boc protecting group can be selectively removed under acidic conditions, revealing reactive sites for further chemical modifications. The spirocyclic structure provides rigidity and stability, making it an ideal scaffold for drug design and development .
類似化合物との比較
Similar Compounds
2-(9-(Tert-butoxycarbonyl)-1,4-dioxa-9-azaspiro[5.5]undecan-2-yl)acetic acid: Similar structure but with different ring connectivity.
2-(9-(Tert-butoxycarbonyl)-4-oxo-1,5-dioxa-9-azaspiro[5.5]undec-2-en-2-yl)acetic acid: Contains an additional oxo group and a double bond .
Uniqueness
The uniqueness of 2-(9-(Tert-butoxycarbonyl)-1-oxa-9-azaspiro[5.5]undecan-3-YL)acetic acid lies in its specific combination of functional groups and spirocyclic structure. This combination imparts unique reactivity and stability, making it a valuable compound in various fields of research and industry .
特性
分子式 |
C16H27NO5 |
|---|---|
分子量 |
313.39 g/mol |
IUPAC名 |
2-[9-[(2-methylpropan-2-yl)oxycarbonyl]-1-oxa-9-azaspiro[5.5]undecan-3-yl]acetic acid |
InChI |
InChI=1S/C16H27NO5/c1-15(2,3)22-14(20)17-8-6-16(7-9-17)5-4-12(11-21-16)10-13(18)19/h12H,4-11H2,1-3H3,(H,18,19) |
InChIキー |
NETRLWKXKHITAM-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)N1CCC2(CCC(CO2)CC(=O)O)CC1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(1R)-1-[3-Fluoro-4-(trifluoromethyl)phenyl]ethane-1,2-diamine](/img/structure/B15238301.png)
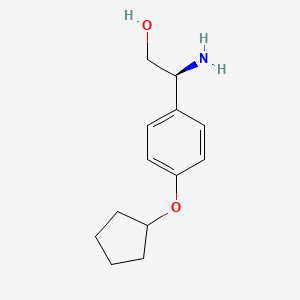
![7-bromo-2-(1-methyl-1H-pyrazol-4-yl)-3H-imidazo[4,5-b]pyridine](/img/structure/B15238310.png)

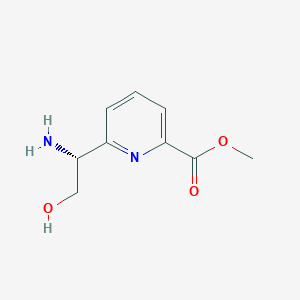
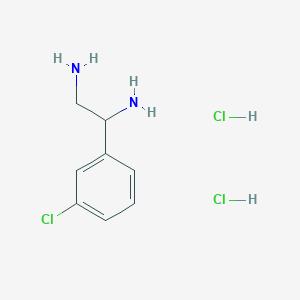
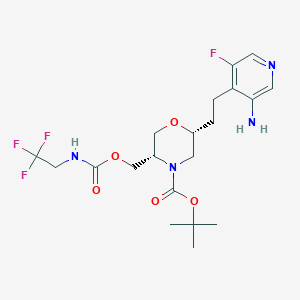
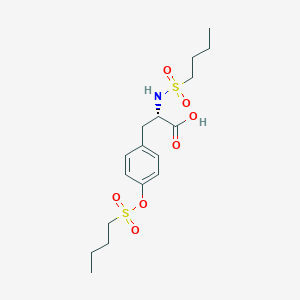


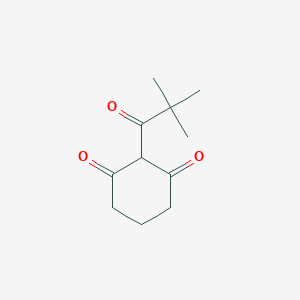

![5-{[4-(2-chloroacetyl)-1H-pyrrol-2-yl]methylene}-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B15238394.png)
